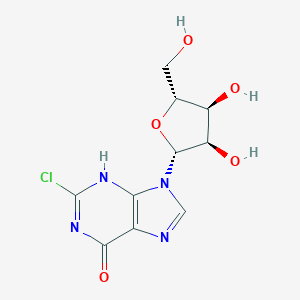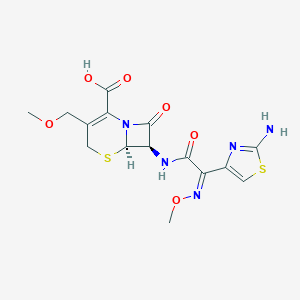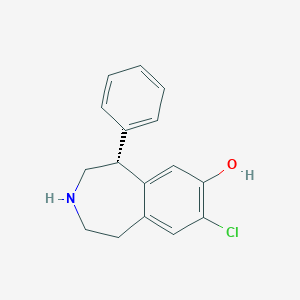
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
説明
Synthesis Analysis
The synthesis of this compound involves the creation of conformationally restricted analogues of dopamine D1 antagonists. Berger et al. (1989) describe the synthesis of a series of hexahydro-5H-benzo[d]naphtho[2,1-b]azepines, which are analogues of this compound, showing that the structure of these compounds significantly affects their affinity for D1 receptors (Berger et al., 1989).
Molecular Structure Analysis
Molecular structure analysis reveals that slight differences in molecular conformation can lead to significant differences in the interaction with biological targets. Blanco et al. (2012) found that similar compounds, 7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine, and its chloro analogue, are isomorphous but not strictly isostructural, highlighting the importance of molecular conformation in such compounds (Blanco et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and its analogues are complex, often involving cyclization and specific substitutions to achieve desired pharmacological properties. For instance, Pfeiffer et al. (1982) synthesized various benzazepines, including 6-Chloro-7,8-dihydroxy analogues, to evaluate their agonistic properties on dopamine receptors (Pfeiffer et al., 1982).
Physical Properties Analysis
Physical properties such as crystallization and molecular geometry are crucial in determining the stability and bioavailability of the compound. Gómez et al. (2009) studied various 2-aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines, revealing insights into their hydrogen-bonded structures and physical properties (Gómez et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity in different media, are essential for understanding the compound's pharmacological potential. Fontanella and Mariani (1975) described the synthesis and reactivity of 1-and 3-phenyl substituted benzoxazepin derivatives, which are structurally related to the compound of interest (Fontanella & Mariani, 1975).
科学的研究の応用
Crystallographic Properties and Molecular Interactions
Molecular Conformation and Intermolecular Interactions The structural properties of related compounds to 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) have been extensively studied through crystallography. In several derivatives of 2-aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines, the focus has been on understanding their crystal structures, molecular conformations, and intermolecular interactions. These studies have highlighted the significance of hydrogen bonding (C-H...O, C-H...N, and C-H...π interactions) in forming different structural motifs such as chains, rings, and sheets within the crystal lattices. Such interactions play a crucial role in the stability and properties of the compounds (Gómez et al., 2010), (Blanco et al., 2012).
Pharmacological Relevance and Molecular Modulation Some derivatives of the benzazepine family, similar to 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R), have shown notable pharmacological relevance. For instance, SKF83959, a molecule structurally related to the benzazepine family, has been identified as a potent modulator of the sigma-1 receptor. This discovery underscores the potential of benzazepine derivatives in modulating receptor activity and their consequent pharmacological effects, such as neuroprotection and modulation of neurotransmitter release (Guo et al., 2013).
特性
IUPAC Name |
(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKJSJAERRMBMR-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



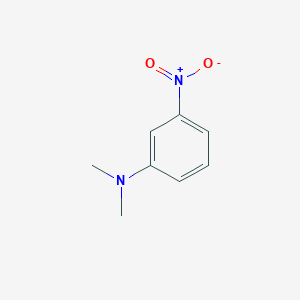
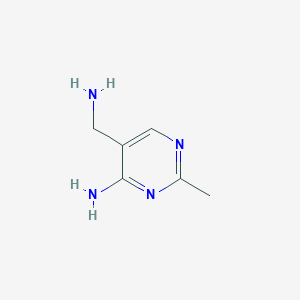
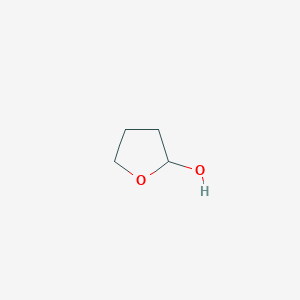
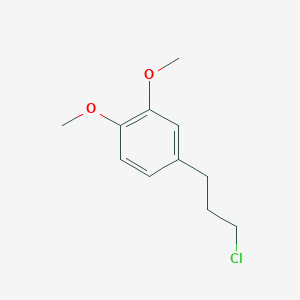
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
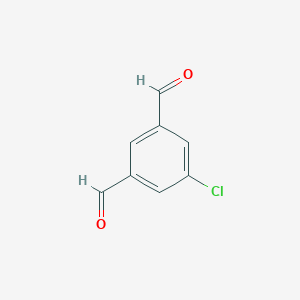
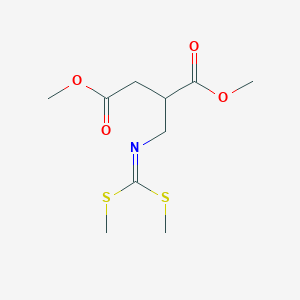
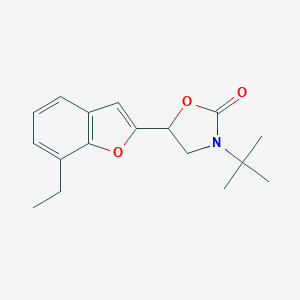
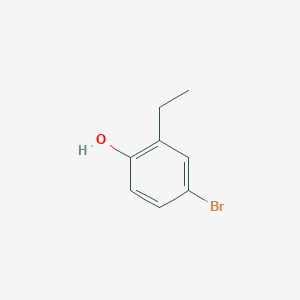
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
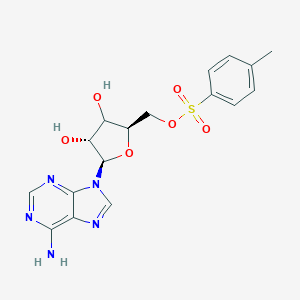
![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
